molecular formula C10H15N5O4 B12792084 2',3'-Acyclic-3'-azido-thymidine CAS No. 130515-72-9

2',3'-Acyclic-3'-azido-thymidine

Cat. No.: B12792084
CAS No.: 130515-72-9
M. Wt: 269.26 g/mol
InChI Key: RAYAHSPEUYUXTP-UHFFFAOYSA-N
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Description

2’,3’-Acyclic-3’-azido-thymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is structurally similar to thymidine, a natural nucleoside, but with a crucial modification: the 3’ hydroxyl group is replaced by an azido group. This alteration imparts unique properties to the molecule, making it a valuable tool in antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Acyclic-3’-azido-thymidine typically involves the conversion of thymidine to its azido derivative. One common method includes the use of D-mannitol as a starting material, followed by a series of chemical reactions to introduce the azido group at the 3’ position . The key steps involve:

  • Protection of the hydroxyl groups.
  • Introduction of the azido group via nucleophilic substitution.
  • Deprotection to yield the final product.

Industrial Production Methods: Industrial production of 2’,3’-Acyclic-3’-azido-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Acyclic-3’-azido-thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted nucleosides .

Scientific Research Applications

2’,3’-Acyclic-3’-azido-thymidine has a wide range of applications in scientific research:

Mechanism of Action

The antiviral activity of 2’,3’-Acyclic-3’-azido-thymidine is primarily due to its ability to inhibit the enzyme reverse transcriptase, which is essential for the replication of HIV. Once inside the cell, the compound is phosphorylated to its active triphosphate form. This active form competes with natural nucleosides for incorporation into the viral DNA. When incorporated, it causes premature termination of the DNA chain, effectively halting viral replication .

Comparison with Similar Compounds

  • 2’,3’-Dideoxyinosine (DDI)
  • 2’,3’-Dideoxycytidine (DDC)
  • 2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T)
  • 2’,3’-Dideoxy-3’-thiacytidine (3TC)
  • 2’,3’-Dideoxy-5-fluoro-3’-thiacytidine (FTC)
  • 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)

Uniqueness: 2’,3’-Acyclic-3’-azido-thymidine stands out due to its potent antiviral activity and its specific mechanism of action involving the inhibition of reverse transcriptase. Unlike some other nucleoside analogs, it has a unique azido group that enhances its ability to terminate viral DNA synthesis .

Properties

CAS No.

130515-72-9

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N5O4/c1-6-4-15(10(18)13-9(6)17)7(2)19-8(5-16)3-12-14-11/h4,7-8,16H,3,5H2,1-2H3,(H,13,17,18)

InChI Key

RAYAHSPEUYUXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C)OC(CN=[N+]=[N-])CO

Origin of Product

United States

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